molecular formula C21H23N3O6 B11206987 4-(4-hydroxy-3-nitrophenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(4-hydroxy-3-nitrophenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11206987
M. Wt: 413.4 g/mol
InChI Key: JQNSLMGSALATBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-HYDROXY-3-NITROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydroquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-NITROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the hexahydroquinoline core, followed by the introduction of the hydroxy, nitro, and morpholine-carbonyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired functional groups are correctly positioned on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-NITROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The morpholine-carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-NITROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications.

Uniqueness

The uniqueness of 4-(4-HYDROXY-3-NITROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

4-(4-hydroxy-3-nitrophenyl)-2-methyl-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C21H23N3O6/c1-12-18(21(27)23-7-9-30-10-8-23)19(20-14(22-12)3-2-4-17(20)26)13-5-6-16(25)15(11-13)24(28)29/h5-6,11,19,22,25H,2-4,7-10H2,1H3

InChI Key

JQNSLMGSALATBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)N4CCOCC4

Origin of Product

United States

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